Macropin 2 Exhibits Selective Sub-10 µM Potency Against CCRF-CEM Leukemia Cells, Differentiating from Macropin 1
In a direct cytotoxicity screen against three human cancer cell lines and two normal cell lines, Macropin 2 demonstrated its highest potency against the CCRF-CEM T lymphoblastoid leukemia line. The concentration required to cause 50% cell death (LC50) places it in a more potent category than Macropin 1, which shows a broader but less selective cytotoxicity profile. This quantitative difference defines Macropin 2's utility as a lead for leukemia-targeting peptide therapeutics [1].
| Evidence Dimension | Cytotoxicity against human cancer cell lines (LC50) |
|---|---|
| Target Compound Data | Macropin 2: LC50 < 10 µM against CCRF-CEM cells. Ranked most sensitive cell line in the study for this peptide. |
| Comparator Or Baseline | Macropin 1 (MAC-1): LC50 > 10 µM against CCRF-CEM cells; the most sensitive line for MAC-1 was HeLa S3. |
| Quantified Difference | Macropin 2 shows a selectivity shift towards CCRF-CEM cells, whereas the less potent Macropin 1 primarily targets HeLa S3. The therapeutic index differs markedly between the two peptides. |
| Conditions | Human cancer cell lines (HeLa S3, CRC SW 480, CCRF-CEM T) and normal cell lines (HUVEC, IEC). Viability assessed after 24-hour exposure. |
Why This Matters
For researchers procuring peptides specifically for anti-leukemia drug screens, Macropin 2 provides a validated, leukemia-selective starting point, unlike its co-isolated counterpart which is less potent and selective for this indication.
- [1] Slaninová, J., Mlsová, V., Kroupová, H., Alán, L., Tůmová, T., Monincová, L., Borovičková, L., Fučík, V., & Čeřovský, V. (2012). Toxicity study of antimicrobial peptides from wild bee venom and their analogs toward mammalian normal and cancer cells. Peptides, 33(1), 18-26. View Source
